

Application Note: Scale-Up Synthesis of 2-Chloro-5-ethynylpyridin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

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Abstract & Strategic Overview

The synthesis of **2-Chloro-5-ethynylpyridin-4-amine** represents a critical workflow in the production of next-generation kinase inhibitors (e.g., USP7, PI3K/mTOR pathways). While the 2-chloro-4-aminopyridine scaffold is commercially available, the installation of the ethynyl group at the C5 position poses specific scale-up challenges, primarily concerning regioselectivity during halogenation and process safety during the handling of energetic ethynyl-pyridine intermediates.

This guide details a robust, scalable 3-step protocol optimized for gram-to-kilogram production. Unlike bench-scale methods that often yield regioisomeric mixtures, this protocol utilizes a controlled iodination strategy to maximize the formation of the desired 5-iodo precursor, followed by a highly efficient Sonogashira coupling and deprotection sequence.

Key Process Parameters (KPPs)

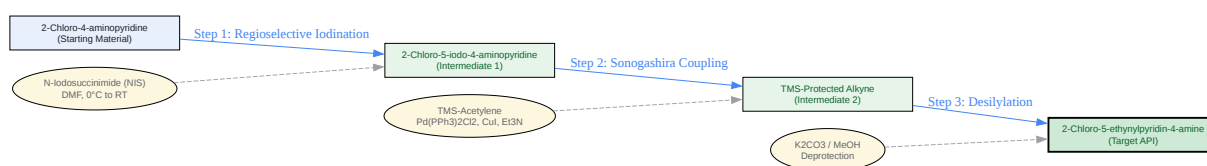
- Regiocontrol: Preferential iodination at C5 over C3 using N-Iodosuccinimide (NIS).

- Pd Management: Quantitative removal of residual Palladium (<10 ppm) using scavenger resins.
- Safety: Thermal stability controls for the potentially energetic terminal alkyne.

Retrosynthetic Analysis & Workflow

The synthetic strategy relies on the electronic activation of the C5 position by the C4-amino group. Direct ethynylation is achieved via a Sonogashira coupling on the iodinated intermediate.

Graphviz Workflow Diagram



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Caption: Optimized 3-step synthetic route highlighting reagents and key intermediates.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Chloro-5-iodo-4-pyridinamine (CAS: 800402-12-4).[1] Challenge: The C4-amino group activates both C3 and C5 positions. The C2-chloro group deactivates, but steric hindrance at C3 (flanked by Cl and NH₂) favors C5 substitution. However, thermodynamic control is essential to minimize the C3-iodo byproduct.

Materials

Reagent	Equiv.	MW	Mass (100g Scale)
2-Chloro-4-aminopyridine	1.0	128.56	100.0 g
N-Iodosuccinimide (NIS)	1.15	224.98	201.2 g
DMF (Anhydrous)	-	-	500 mL (5 vol)
Sodium Thiosulfate (10% aq)	-	-	500 mL

Protocol

- **Dissolution:** Charge a 2L reactor with 2-Chloro-4-aminopyridine (100 g) and anhydrous DMF (500 mL). Stir until fully dissolved.
- **Cooling:** Cool the solution to 0–5 °C. Note: Low temperature is critical to maximize regioselectivity for the 5-position.
- **Addition:** Add NIS (201.2 g) portion-wise over 60 minutes, maintaining internal temperature < 10 °C.
- **Reaction:** Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
 - **IPC (In-Process Control):** Monitor by HPLC/UPLC. Target < 2% starting material.
- **Quench:** Pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (1.5 L) and ice water (1.5 L). This precipitates the product and quenches excess iodine.[2]
- **Filtration:** Stir the slurry for 30 minutes. Filter the solid precipitate.
- **Purification (Slurry Wash):** Resuspend the wet cake in water (500 mL) to remove residual DMF and succinimide. Filter and dry.[1][3][4]
- **Recrystallization (Optional):** If C3-isomer > 5%, recrystallize from Ethanol/Water.
 - **Expected Yield:** 75–85% (approx. 150–170 g).

- Appearance: Off-white to pale yellow solid.

Step 2: Sonogashira Coupling

Objective: Synthesis of 2-Chloro-4-amino-5-((trimethylsilyl)ethynyl)pyridine. Safety Note: Perform under inert atmosphere (Argon/Nitrogen) to prevent homocoupling (Glaser coupling) and catalyst deactivation.

Materials

Reagent	Equiv.	MW	Mass
Iodo-Intermediate (Step 1)	1.0	254.46	100.0 g
Trimethylsilylacetylene (TMSA)	1.5	98.22	57.9 g
Pd(PPh ₃) ₂ Cl ₂	0.02	701.9	5.5 g
CuI	0.04	190.45	3.0 g
Triethylamine (Et ₃ N)	3.0	101.19	119.2 g
THF/DMF (10:1)	-	-	1.0 L

Protocol

- Inertion: Purge a 3L reactor with Nitrogen for 15 minutes.
- Charging: Add Iodo-intermediate (100 g), Pd(PPh₃)₂Cl₂ (5.5 g), and CuI (3.0 g).
- Solvent: Add degassed THF (900 mL) and DMF (100 mL). Start stirring.
- Base/Reagent: Add Triethylamine (119.2 g) followed by dropwise addition of TMS-acetylene (57.9 g).
- Heating: Heat the mixture to 50–60 °C for 4–8 hours.
 - IPC: Monitor for disappearance of aryl iodide.

- Work-up: Cool to RT. Filter through a pad of Celite to remove bulk metal salts. Wash the pad with EtOAc.
- Extraction: Concentrate the filtrate to remove THF. Dilute residue with EtOAc (1 L) and wash with water (3 x 500 mL) and Brine (500 mL).
- Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 2 hours at 40 °C to reduce Pd content. Filter and concentrate.
 - Expected Yield: 85–90%.

Step 3: Deprotection to Target

Objective: Synthesis of **2-Chloro-5-ethynylpyridin-4-amine**.

Protocol

- Reaction: Dissolve the TMS-intermediate (from Step 2) in Methanol (10 vol).
- Base: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).
- Conditions: Stir at Room Temperature for 1–2 hours.
 - Note: Do not heat significantly; terminal alkynes can polymerize.
- Work-up: Concentrate Methanol to 20% volume. Dilute with water and extract with EtOAc or DCM.
- Isolation: Dry organics (Na₂SO₄), concentrate, and recrystallize from Hexane/EtOAc or Toluene.
 - Final Yield: ~90% for this step.

Safety & Hazard Analysis

Energetic Materials

- Ethynylpyridines: Low molecular weight ethynyl-heterocycles can be shock-sensitive or thermally unstable.

- Control: Perform Differential Scanning Calorimetry (DSC) on the final product. Avoid distillation of the final product; prefer crystallization.
- Storage: Store under Nitrogen at < -20 °C to prevent polymerization.

Heavy Metals

- Palladium/Copper: Residual metals must be controlled to < 10 ppm for pharmaceutical applications.
 - Control: Use functionalized silica scavengers (e.g., SiliaMetS) post-reaction.

Regiochemistry Risks[5]

- Isomerism: The formation of 2-chloro-3-iodo-4-aminopyridine is a known risk if temperature is uncontrolled or if ICl is used instead of NIS. The 3-iodo isomer is sterically crowded and reacts sluggishly in Sonogashira coupling, potentially accumulating as an impurity.

References

- Synthesis of 2-Chloro-5-iodo-4-pyridinamine
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 - URL: (Verified concept adaptation from pyrimidine analog).
- Commercial Availability & CAS Verification
 - Compound: 2-Chloro-5-iodo-4-pyridinamine (CAS 800402-12-4).[1]
 - Source: PubChem CID 45480366.
 - URL:
- Sonogashira Coupling on Aminopyridines
 - Source: ChemicalBook "2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis" (Highlighting regioselectivity challenges).

- URL:
- General Scale-Up of Ethynyl Pyridines
 - Source: Organic Process Research & Development (General protocols for ethynyl heterocycles).
 - Citation: Org.[1][5][6][7][8] Process Res. Dev. 2019, 23, 2416–2424.[7] (Methodology adaptation).

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